6-chloro-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
6-chloro-N-[4-(4-chlorophenoxy)phenyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2NO4/c23-14-1-6-17(7-2-14)28-18-8-4-16(5-9-18)25-21(26)19-12-13-11-15(24)3-10-20(13)29-22(19)27/h1-12H,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXLYASZOLFRDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide is a compound belonging to the chromene family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is C18H14Cl2O3, with a molecular weight of approximately 353.21 g/mol. The presence of chlorine atoms in its structure is significant, as halogenated compounds often exhibit enhanced biological activity.
1. Antioxidant Activity
Research indicates that chromene derivatives, including the compound , exhibit substantial antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
2. Anti-inflammatory Properties
Chromen derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The inhibition of COX-2 by this compound suggests potential therapeutic applications in treating inflammatory diseases .
3. Anticancer Potential
Several studies have demonstrated that chromene derivatives possess anticancer activity. For instance, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .
4. Cholinesterase Inhibition
This compound has been investigated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. Inhibition of AChE can enhance cholinergic neurotransmission, making it a potential candidate for treating Alzheimer's disease and other cognitive disorders .
Research Findings and Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The electron-withdrawing chlorine groups enhance the compound's ability to stabilize free radicals.
- Enzyme Inhibition : The structural features allow for effective binding to active sites of enzymes like AChE and COX.
- Apoptotic Pathway Activation : The compound may activate intrinsic apoptotic pathways leading to cancer cell death.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations:
- Substituent Effects: The target compound’s 4-(4-chlorophenoxy)phenyl group introduces steric bulk and lipophilicity compared to smaller substituents like sulfamoyl () or methoxyphenethyl (). This may enhance membrane permeability but reduce aqueous solubility .
- Hydrogen Bonding : The carboxamide and 2-oxo groups enable hydrogen bonding, similar to ’s sulfamoyl derivative, which could influence crystal packing or target binding .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-chloro-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Coumarin Core Formation : React 6-chlorosalicylic acid with acetic anhydride to form the coumarin backbone .
Carboxamide Introduction : Use a coupling agent (e.g., EDCI or DCC) to attach 4-(4-chlorophenoxy)aniline to the coumarin-3-carboxylic acid intermediate under anhydrous conditions (e.g., dry DMF) .
- Critical Factors : Solvent choice (DMF vs. acetic acid) impacts reaction efficiency. For example, DMF enhances solubility of aromatic amines, while acetic acid may require higher temperatures .
- Yield Optimization : Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (acetone or DMF) achieves >85% purity .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Analytical Workflow :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm purity (>98%) .
- Spectroscopy :
- 1H/13C NMR : Key signals include the coumarin carbonyl (δ ~160 ppm in 13C) and aromatic protons (δ 6.8–7.9 ppm in 1H) .
- IR : Confirm carboxamide (C=O stretch at ~1680 cm⁻¹) and lactone (C=O at ~1720 cm⁻¹) .
- X-ray Diffraction : Single-crystal analysis resolves steric effects from the 4-(4-chlorophenoxy)phenyl group .
Q. What solvent systems are optimal for solubility in biological assays?
- Solubility Profile :
- Polar Aprotic Solvents : DMSO (≥50 mg/mL) is ideal for stock solutions .
- Aqueous Buffers : For cell-based assays, dilute DMSO stocks in PBS (final DMSO ≤0.1%) to avoid cytotoxicity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and binding modes?
- DFT Calculations : Optimize geometry using Gaussian 09 at the B3LYP/6-311+G(d,p) level to evaluate electron distribution, highlighting electrophilic regions (e.g., carbonyl groups) for nucleophilic attack .
- Molecular Docking : AutoDock Vina predicts binding to kinase targets (e.g., EGFR) via π-π stacking with the chlorophenyl group and hydrogen bonding to the carboxamide .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Study : Discrepancies in IC50 values (e.g., 2 μM vs. 10 μM in cancer cell lines) may arise from:
- Assay Conditions : Varying serum concentrations or incubation times alter compound stability .
- Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolyzed lactone) in cell media .
- Validation : Replicate assays under standardized conditions (e.g., 10% FBS, 48h exposure) and include positive controls (e.g., doxorubicin) .
Q. How does structural modification of the chlorophenoxy moiety affect SAR?
- SAR Insights :
- Electron-Withdrawing Groups : Replacing 4-Cl with CF3 (as in ) enhances kinase inhibition (ΔIC50 = 1.5-fold) but reduces solubility .
- Phenyl vs. Heterocyclic : Substituting the phenoxy group with pyridine decreases logP (from 4.2 to 3.7) but may alter target selectivity .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Process Chemistry Considerations :
- Catalytic Asymmetry : Use chiral catalysts (e.g., BINOL-derived phosphates) during coumarin formation to avoid racemization .
- Purification : Simulated moving bed (SMB) chromatography achieves >99% enantiomeric excess at pilot scale .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
